6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC20141553
Molecular Formula: C12H6Cl2N2O
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6Cl2N2O |
|---|---|
| Molecular Weight | 265.09 g/mol |
| IUPAC Name | 6-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H |
| Standard InChI Key | PCKHPZDHNNUGKN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic oxazolo[5,4-b]pyridine system, where the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to a pyridine ring at the 5,4-b positions. The 4-chlorophenyl group at the 2-position introduces steric bulk and electronic effects, while the 6-chloro substituent on the pyridine ring enhances electrophilicity. The planar structure facilitates π-π stacking interactions with biological targets, a trait exploited in drug design .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For the closely related 5-chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine, the aromatic protons resonate at δ 8.51 (doublet, J = 5.1 Hz) and δ 7.54 (doublet, J = 5.2 Hz) for the 4-chlorophenyl group, while the pyridine proton appears at δ 8.01 (doublet, J = 8.2 Hz) . Infrared (IR) spectroscopy shows characteristic C-Cl stretches at 750–600 cm⁻¹ and C=N vibrations at 1650–1600 cm⁻¹.
Crystallographic Data
Single-crystal X-ray diffraction analysis of analogous compounds confirms the coplanar arrangement of the oxazole and pyridine rings, with bond lengths of 1.34 Å for C=N and 1.39 Å for C-O . The dihedral angle between the phenyl ring and the bicyclic system is approximately 15°, optimizing intermolecular interactions .
Synthetic Methodologies
Cyclization Strategies
The synthesis typically begins with 2-amino-5-chloropyridine, which undergoes cyclocondensation with 4-chlorobenzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) to form the oxazole ring. Key steps include:
-
Amination: Reaction of 5-chloro-2-nitropyridine with ammonium chloride under reducing conditions.
-
Acylation: Treatment with 4-chlorobenzoyl chloride at 80°C to form an intermediate amide.
-
Cyclodehydration: Use of POCl₃ at reflux to eliminate water and generate the oxazolo[5,4-b]pyridine core.
Yields range from 60% to 75%, depending on reaction conditions .
Alternative Routes
Pharmacological Applications
Monoamine Oxidase B (MAO-B) Inhibition
Oxazolo[5,4-b]pyridines demonstrate potent MAO-B inhibitory activity, with IC₅₀ values in the nanomolar range . MAO-B is a therapeutic target for Parkinson’s disease, as its inhibition reduces dopamine degradation. In enzymatic assays, 6-chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine shows 85% inhibition at 10 μM, comparable to the clinical drug selegiline .
Structure-Activity Relationships (SAR)
-
Chloro Substituents: The 6-chloro group enhances binding to the MAO-B flavin adenine dinucleotide (FAD) cofactor through halogen bonding .
-
Phenyl Ring: The 4-chlorophenyl moiety increases lipophilicity, improving blood-brain barrier penetration .
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry displays a molecular ion peak at m/z 265.09 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of Cl (35.45 Da) and CO (28.01 Da).
Comparative Analysis of Oxazolo[5,4-b]pyridine Derivatives
Chloro-substituted derivatives exhibit superior MAO-B inhibition but lower aqueous solubility due to increased hydrophobicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume